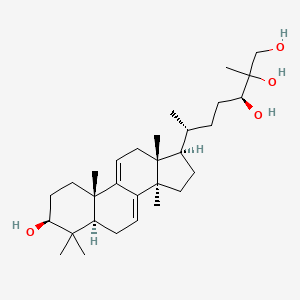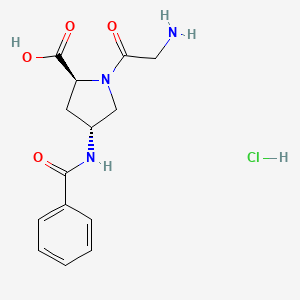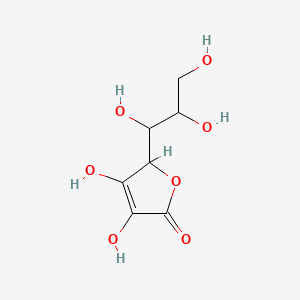
Glucoascorbic acid, D-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucoascorbic acid, L- is a bioacive chemical.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Glucoascorbic acid, a derivative of ascorbic acid, has been studied for its effects on various types of cancer. Research in the 1950s showed that diets containing glucoascorbic acid could retard the growth of certain carcinomas in rats and mice (Sokoloff, Eddy, Powella, Beaumont, & Relos, 1953). Another study in 1954 found that glucoascorbic acid prolonged the lifespan of leukemic mice and reduced the incidence of leukemia when administered with cortisone (Sokoloff, Eddy, Powella, Beaumont, & Relos, 1954).
Nutrition and Toxicology
Glucoascorbic acid has also been explored in nutritional and toxicological contexts. A 1943 study showed that it induced a scurvy-like condition in mice, not prevented by ascorbic acid but resolved by removing glucoascorbic acid from the diet (Woolley & Krampitz, 1943). Further research in 1957 demonstrated that the toxic effects of glucoascorbic acid in rats could be counteracted by the ingestion of alfalfa and other plants (Ershoff, 1957).
Biochemical Studies
Biochemical studies have shed light on the role of glucoascorbic acid in various cellular processes. For instance, research has found that GLUT1 and GLUT3 isoforms are specific glucose transporter isoforms that mediate the transport of dehydroascorbic acid, a derivative of glucoascorbic acid (Rumsey et al., 1997). Additionally, studies on GLUT4 have revealed its role in the transport of dehydroascorbic acid in skeletal muscle and adipocytes (Andrisse et al., 2013).
Neurological Research
The impact of glucoascorbic acid on neurological function has been explored, with studies showing stereospecific effects on dopamine receptor binding (Tolbert, Morris, Spollen, & Ashe, 1992). This suggests potential implications for the compound in neurological disorders or treatments.
Vitamin C Transport
Glucoascorbic acid has also been linked to vitamin C transport. Research indicates that dehydroascorbic acid, its oxidized form, is transported into the brain via glucose transporters, defining a mechanism for vitamin C acquisition by the brain (Agus et al., 1997).
Eigenschaften
CAS-Nummer |
26566-39-2 |
|---|---|
Produktname |
Glucoascorbic acid, D- |
Molekularformel |
C7H10O7 |
Molekulargewicht |
206.15 |
IUPAC-Name |
3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one |
InChI |
InChI=1S/C7H10O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-3,6,8-12H,1H2 |
InChI-Schlüssel |
ILBBPBRROBHKQL-UHFFFAOYSA-N |
SMILES |
O=C(O1)C(O)=C(O)C1C(O)C(O)CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Glucoascorbic acid, L-; L-Glucoascorbic acid; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



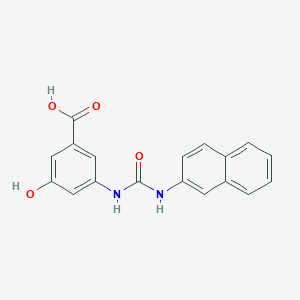
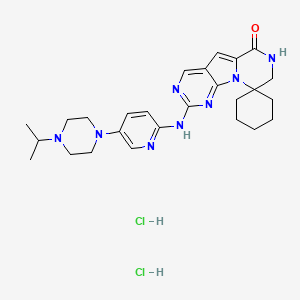

![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)
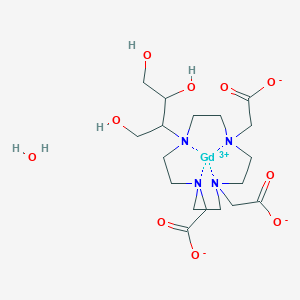
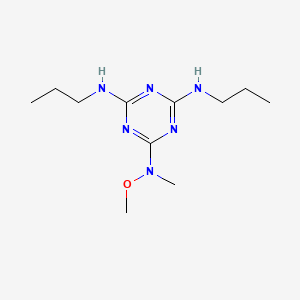
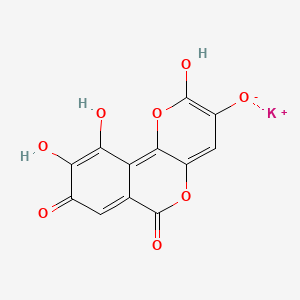
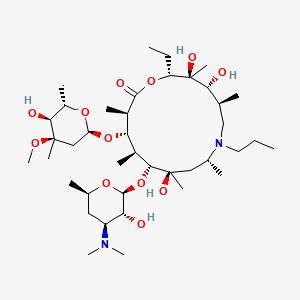
![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
